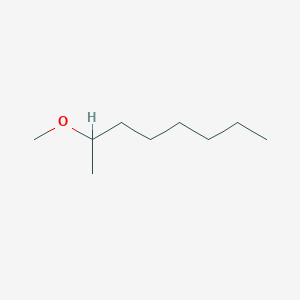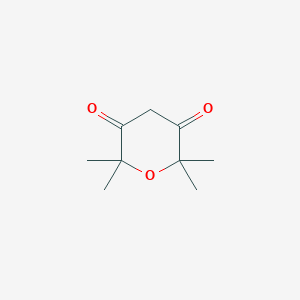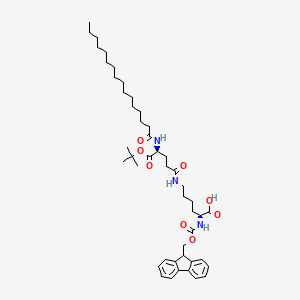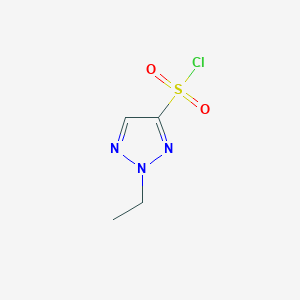
2-Methoxyoctane
Overview
Description
2-Methoxyoctane is a colorless liquid organic compound having a molecular formula of C9H20O. It is an important chemical intermediate used in various industrial processes. The compound has a sweet odor and is soluble in organic solvents like ethanol, benzene, and chloroform.
Mechanism of Action
The mechanism of action of 2-Methoxyoctane is not well understood. However, it is believed to act as a solvent and reagent in organic reactions. The compound is also known to have a low toxicity profile and is considered safe for use in various industrial applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methoxyoctane are not well studied. However, it is known to have a low toxicity profile and is considered safe for use in various industrial applications. The compound is also not known to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methoxyoctane in lab experiments include its low toxicity profile, high solubility in organic solvents, and ease of handling. However, the limitations of using the compound include its high cost and limited availability.
Future Directions
There are several future directions that can be explored in the research of 2-Methoxyoctane. One direction is to study the mechanism of action of the compound in detail. Another direction is to explore its potential as a fuel additive for gasoline. Further research can also be done to investigate its potential as a precursor for the synthesis of other organic compounds.
Conclusion
In conclusion, 2-Methoxyoctane is an important chemical intermediate used in various industrial processes. The compound has a low toxicity profile and is considered safe for use in various applications. The synthesis of 2-Methoxyoctane involves the reaction of 1-octanol with methanesulfonyl chloride in the presence of a base. The compound is widely used in the production of fragrances, flavors, and pharmaceuticals. There are several future directions that can be explored in the research of 2-Methoxyoctane, including the study of its mechanism of action and its potential as a fuel additive.
Scientific Research Applications
2-Methoxyoctane is used in various scientific research applications. It is used as a solvent and reagent in organic synthesis. It is also used as a precursor for the synthesis of other organic compounds. The compound is widely used in the production of fragrances, flavors, and pharmaceuticals. It is also used as a fuel additive to improve the octane rating of gasoline.
properties
IUPAC Name |
2-methoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILJBLUOUOALOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498484 | |
| Record name | 2-Methoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1541-09-9 | |
| Record name | 2-Methoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Z)-1-(3-chlorophenyl)ethylideneamino]urea](/img/structure/B1652560.png)
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B1652563.png)
![2-({2-[(Prop-2-yn-1-yl)oxy]phenoxy}methyl)oxirane](/img/structure/B1652567.png)
![2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1652569.png)




![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-methyl-5-(2-thienyl)-1,2,6-thiadiazinane-3-carboxamide 1,1-dioxide](/img/structure/B1652576.png)
![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(4-nitrophenyl)-](/img/structure/B1652577.png)

![1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B1652579.png)